

Introduction: The Significance of 1-Chloro-1-propene in Modern Synthesis

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Compound of Interest

Compound Name: 1-Chloro-1-propene

CAS No.: 36472-34-1

Cat. No.: B7767540

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1-Chloro-1-propene (C₃H₅Cl), a halogenated alkene, serves as a crucial intermediate in a variety of chemical syntheses.[1] It exists as a colorless liquid at room temperature with a characteristic sweet, ether-like odor.[1] The compound is classified as a vinyl halide and features a three-carbon chain with a chlorine atom and a double bond on the first carbon.[1] This structure, which includes both cis-(Z) and trans-(E) isomers, imparts specific reactivity and physical properties that are leveraged in organic synthesis.[2][3] For researchers and professionals in drug development and materials science, a comprehensive understanding of its solubility in organic solvents is paramount for reaction design, purification processes, and formulation development. This guide provides an in-depth examination of the theoretical underpinnings, qualitative solubility profile, and a robust experimental protocol for the quantitative determination of **1-chloro-1-propene's** solubility.

Part 1: Theoretical Principles Governing Solubility

The solubility of a substance is fundamentally governed by the intermolecular interactions between the solute (**1-chloro-1-propene**) and the solvent. The adage "like dissolves like" serves as a primary guiding principle, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[4][5]

Intermolecular Forces at Play

Haloalkanes, such as **1-chloro-1-propene**, are generally covalent compounds with some degree of polarity due to the electronegativity difference between the carbon and chlorine atoms.[2][6] This leads to a polarized carbon-halogen bond, where the carbon atom has a partial positive charge and the halogen atom has a partial negative charge.[7] The primary intermolecular forces involved in the dissolution of **1-chloro-1-propene** in organic solvents are:

- Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractions that arise from the random movement of electrons, creating transient dipoles. They are present in all molecules and increase with molecular size and surface area.[7]
- Dipole-Dipole Interactions: As a polar molecule, **1-chloro-1-propene** exhibits permanent dipole moments. These dipoles align with the dipoles of polar solvent molecules, contributing significantly to the dissolution process.[8]

For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be comparable to the energy required to overcome the existing solute-solute and solvent-solvent interactions.[5][7] In the case of **1-chloro-1-propene** and common organic solvents, the new van der Waals and dipole-dipole attractions formed are of similar strength to those being broken, leading to good solubility.[8]

Thermodynamics of Mixing

From a thermodynamic perspective, the spontaneity of the mixing process is determined by the change in Gibbs free energy (ΔG_{mix}). The relationship is given by the equation:

$$\Delta G_{\text{mix}} = \Delta H_{\text{mix}} - T\Delta S_{\text{mix}}$$

Where:

- ΔH_{mix} is the enthalpy of mixing. For ideal solutions, where solute-solvent interactions are similar to solute-solute and solvent-solvent interactions, this value is close to zero.[9]
- T is the temperature in Kelvin.

- ΔS_{mix} is the entropy of mixing. The mixing of two or more substances almost always leads to an increase in entropy (a more disordered state), making this value positive.[9][10]

Since ΔS_{mix} is positive, the $T\Delta S_{\text{mix}}$ term is positive, which contributes to a negative ΔG_{mix} . This negative change in Gibbs free energy indicates that the mixing process is spontaneous.[10]

Caption: Factors influencing the solubility of **1-chloro-1-propene**.

Part 2: Solubility Profile of 1-Chloro-1-propene

Literature and safety data sheets provide qualitative solubility information for **1-chloro-1-propene**. It is consistently reported as being soluble in a range of common organic solvents while having limited to slight solubility in water.[1][11] This is consistent with its chemical structure as a slightly polar haloalkane.[4]

Table 1: Qualitative Solubility of **1-Chloro-1-propene** in Various Solvents

Solvent Class	Specific Solvent	Reported Solubility	Reference(s)
Polar Protic	Ethanol	Soluble	[1]
Polar Aprotic	Acetone	Soluble	[12][13][14]
Ethers	Diethyl Ether	Soluble	[1][12][13][14]
Aromatic Hydrocarbons	Benzene	Soluble	[12][13][14]
Halogenated Solvents	Chloroform	Soluble	[12][13][14]
Polar (Inorganic)	Water	Insoluble / Slightly Soluble	[1][11][12]

Note: This table represents qualitative data. For precise applications, quantitative determination is essential.

While this qualitative data is useful for initial solvent screening, it lacks the quantitative precision required for process optimization, reaction stoichiometry calculations, and formulation

development. Therefore, a reliable experimental method is necessary to determine the exact solubility (e.g., in g/100 mL or mol/L) under specific conditions.

Part 3: Experimental Protocol for Quantitative Solubility Determination

The following protocol details the use of the isothermal shake-flask method, a gold standard for determining the solubility of volatile compounds.[15] This method allows for the creation of a saturated solution in equilibrium with an excess of the solute, ensuring accurate and reproducible results.

Causality Statement: The choice of an isothermal method is critical because solubility is temperature-dependent. Maintaining a constant temperature ensures that the measured solubility is a true representation of the equilibrium state at that specific temperature. The use of gas chromatography (GC) for analysis is selected due to its high sensitivity and specificity for volatile organic compounds like **1-chloro-1-propene**.

Self-Validating System: The protocol incorporates the creation of a standard calibration curve. This internal validation step ensures that the GC response is linear and accurate within the concentration range of interest, thereby guaranteeing the trustworthiness of the final solubility measurement.

Materials and Equipment:

- **1-Chloro-1-propene** (cis/trans mixture or individual isomers)
- Selected organic solvents (HPLC grade or higher)
- Scintillation vials or sealed flasks with PTFE-lined caps
- Orbital shaker with temperature control
- Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
- Appropriate GC column (e.g., DB-5 or equivalent)
- Syringes and 0.22 μm PTFE syringe filters

- Volumetric flasks and pipettes
- Analytical balance

Step-by-Step Methodology:

- Preparation of Standard Solutions:
 - Accurately prepare a stock solution of **1-chloro-1-propene** in the chosen solvent.
 - Perform a series of serial dilutions to create at least five standard solutions of known concentrations. This series should bracket the expected solubility range.
- Generation of Calibration Curve:
 - Inject each standard solution into the GC-FID system under optimized chromatographic conditions (e.g., inlet temperature, oven temperature program, carrier gas flow rate).
 - Record the peak area for each injection.
 - Plot a calibration curve of peak area versus concentration. The curve must exhibit a high coefficient of determination ($R^2 > 0.99$) for the analysis to be considered valid.
- Sample Preparation (Equilibration):
 - Add an excess amount of **1-chloro-1-propene** to a known volume of the solvent in a sealed vial. "Excess" means that a separate, undissolved phase of the solute is clearly visible.
 - Place the vials on the temperature-controlled orbital shaker. Set the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary time-course studies can be run to determine the minimum time to reach a plateau in concentration.
- Sample Analysis:

- After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solute to settle.
- Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.
- Immediately filter the aliquot through a 0.22 μm PTFE syringe filter into a clean GC vial. This step is crucial to remove any undissolved micro-droplets that would artificially inflate the measured concentration.
- If necessary, dilute the saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.
- Inject the final sample into the GC-FID and record the peak area.
- Calculation of Solubility:
 - Using the peak area of the unknown sample and the equation of the line from the calibration curve, calculate the concentration of **1-chloro-1-propene** in the saturated solution.
 - If the sample was diluted, multiply the result by the dilution factor to determine the original solubility.
 - The experiment should be performed in triplicate to ensure reproducibility and to calculate the standard deviation.

Safety Precautions: **1-Chloro-1-propene** is a highly flammable liquid and vapor and may cause skin and eye irritation.[16] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, gloves, lab coat) must be worn.

Caption: Experimental workflow for solubility determination.

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